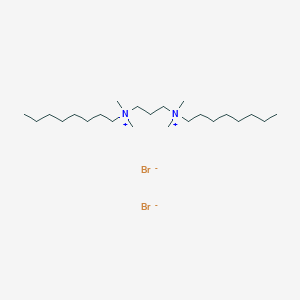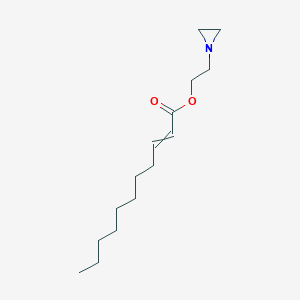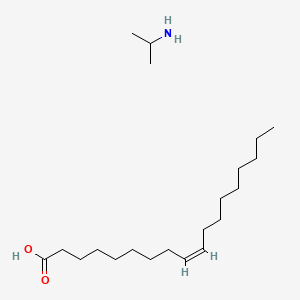
(Z)-octadec-9-enoic acid;propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-octadec-9-enoic acid;propan-2-amine is a compound that combines the properties of an unsaturated fatty acid and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-enoic acid;propan-2-amine typically involves the reaction of (Z)-octadec-9-enoic acid with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-octadec-9-enoic acid;propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-octadec-9-enoic acid;propan-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane structure. Its amphiphilic nature makes it a candidate for use in the development of biomimetic membranes and drug delivery systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of inflammatory diseases and as an antimicrobial agent.
Industry
In industrial applications, this compound is used in the formulation of surfactants, lubricants, and coatings. Its ability to modify surface properties makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-octadec-9-enoic acid;propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The unsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oleic acid: A monounsaturated fatty acid with similar structural features.
Linoleic acid: A polyunsaturated fatty acid with two double bonds.
Stearic acid: A saturated fatty acid with no double bonds.
Uniqueness
(Z)-octadec-9-enoic acid;propan-2-amine is unique due to the presence of both an unsaturated fatty acid and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
68650-93-1 |
|---|---|
Molecular Formula |
C21H43NO2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid;propan-2-amine |
InChI |
InChI=1S/C18H34O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3H,4H2,1-2H3/b10-9-; |
InChI Key |
LOTPPNZMKIOSBW-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(C)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


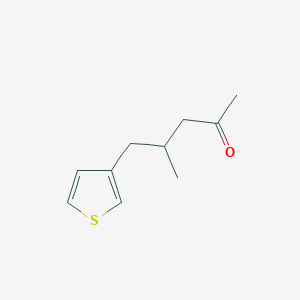
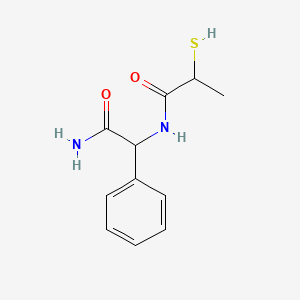
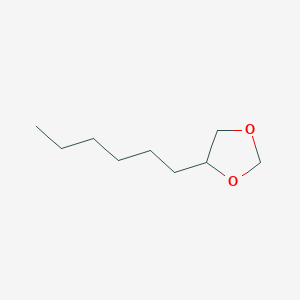
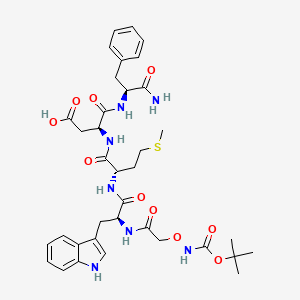
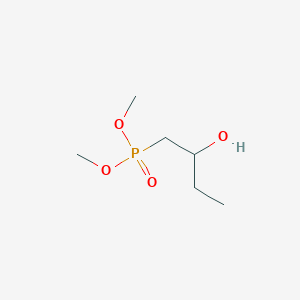
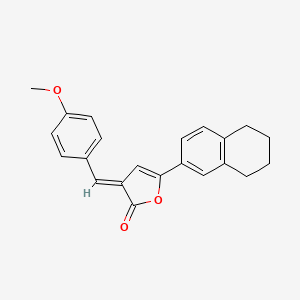
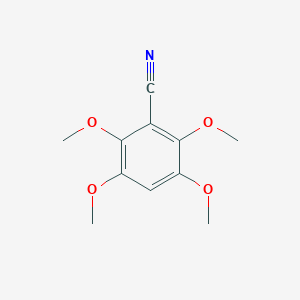
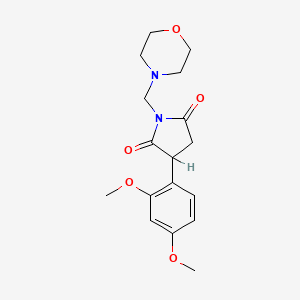
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
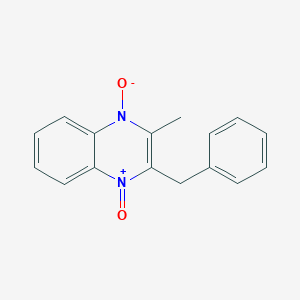
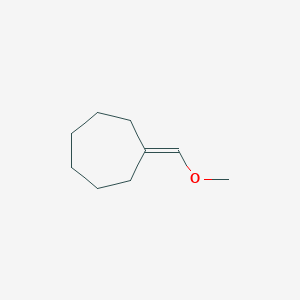
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
